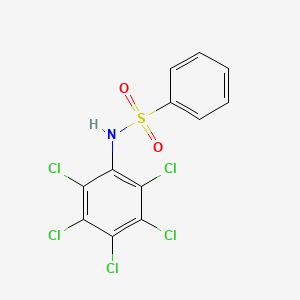

N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antiproliferative and Antitumor Activity

Several studies have focused on the synthesis and evaluation of benzenesulfonamide derivatives as potential antiproliferative and antitumor agents. For instance, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives exhibited significant antiproliferative activity against various tumor cell lines, including breast cancer and neuroblastoma cell lines. Pentafluoro derivatives showed higher activity than doxorubicin against human leukemia and breast adenocarcinoma cells, suggesting their potential as lead anticancer agents (Motavallizadeh et al., 2014).

Enzyme Inhibition and Biological Screening

Other research has investigated benzenesulfonamide derivatives for their enzyme inhibition properties and biological activity. For example, compounds were synthesized and screened against enzymes like lipoxygenase and chymotrypsin, showing moderate to good activities. This highlights the versatility of benzenesulfonamide derivatives in developing new therapeutic agents (Aziz‐ur‐Rehman et al., 2014).

Carbonic Anhydrase Inhibition

The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their inhibitory effects on carbonic anhydrase enzymes have been studied, with derivatives showing potent inhibition against hCA I and II isoenzymes. These findings indicate the potential of benzenesulfonamide derivatives in treating conditions like glaucoma, epilepsy, and mountain sickness (Gul et al., 2016).

Environmental Applications

Research into the degradation pathways of pentachlorophenol (PCP) by ozonation has shown the potential of such processes in environmental remediation. The study suggests that ozonation can decompose PCP into less harmful intermediates, indicating a feasible approach for treating chlorinated aromatic pollutants (Hong & Zeng, 2002).

Mecanismo De Acción

Target of Action

N-(perchlorophenyl)benzenesulfonamide, also known as N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide, primarily targets carbonic anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase enzyme that is overexpressed in many solid tumors . The overexpression of CA IX is often associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .

Mode of Action

The compound acts as an inhibitor of CA IX . By selectively inhibiting CA IX, it can potentially serve as an antiproliferative agent, preventing the growth and spread of cancer cells

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolism, which typically shifts to anaerobic glycolysis due to tumor hypoxia . This shift in metabolism results in a significant modification in pH . By inhibiting CA IX, the compound can potentially disrupt this metabolic shift, affecting the survival and proliferation of the tumor cells .

Result of Action

The compound’s action results in significant inhibitory effects against cancer cell lines . For instance, certain derivatives of the compound have shown significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Moreover, some derivatives were able to induce apoptosis in MDA-MB-231 cells .

Análisis Bioquímico

Biochemical Properties

N-(perchlorophenyl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. The compound selectively inhibits CA IX, thereby disrupting the enzyme’s function and affecting the pH regulation within tumor cells . This interaction is significant because it can lead to the suppression of tumor growth and proliferation. Additionally, N-(perchlorophenyl)benzenesulfonamide has been shown to interact with other biomolecules, including proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of N-(perchlorophenyl)benzenesulfonamide on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, the compound exhibits antiproliferative activity. It induces apoptosis, or programmed cell death, by increasing the annexin V-FITC percentage significantly . This effect on cell function is mediated through the disruption of cell signaling pathways and alterations in gene expression. Additionally, N-(perchlorophenyl)benzenesulfonamide affects cellular metabolism by inhibiting enzymes like CA IX, leading to changes in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, N-(perchlorophenyl)benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CA IX, inhibiting its enzymatic activity and preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition leads to a decrease in the extracellular pH of tumor cells, creating an unfavorable environment for their growth. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(perchlorophenyl)benzenesulfonamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(perchlorophenyl)benzenesulfonamide remains stable under certain conditions, maintaining its inhibitory activity against CA IX . Prolonged exposure to the compound may lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of tumor growth.

Dosage Effects in Animal Models

The effects of N-(perchlorophenyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits selective inhibition of CA IX, leading to antiproliferative effects in tumor cells . At higher doses, the compound may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

N-(perchlorophenyl)benzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of CA IX affects the metabolic flux of tumor cells, leading to alterations in glycolysis and other metabolic processes . Additionally, N-(perchlorophenyl)benzenesulfonamide may influence the levels of metabolites, such as bicarbonate and protons, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of N-(perchlorophenyl)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interactions with these transporters influence its localization and accumulation within target cells . Studies have shown that N-(perchlorophenyl)benzenesulfonamide can be efficiently taken up by cancer cells, leading to its accumulation in the intracellular environment. This localization is critical for its inhibitory effects on CA IX and other biomolecules.

Subcellular Localization

N-(perchlorophenyl)benzenesulfonamide exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects . Targeting signals and post-translational modifications may play a role in directing the compound to these subcellular locations. The precise localization of N-(perchlorophenyl)benzenesulfonamide is crucial for its ability to modulate enzyme activity and influence cellular processes.

Propiedades

IUPAC Name |

N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl5NO2S/c13-7-8(14)10(16)12(11(17)9(7)15)18-21(19,20)6-4-2-1-3-5-6/h1-5,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKOQCQSOBHMGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(furan-2-yl)methanone](/img/structure/B2434870.png)

![(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2434879.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2434882.png)

![N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide](/img/structure/B2434883.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2434885.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2434890.png)